tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Boc-3-Bromo-2-methylindole, also known as tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate or 3-BROMO-2-METHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The primary targets of indole derivatives are often cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell biology .
Biochemical Pathways
Indole derivatives, including 1-Boc-3-Bromo-2-methylindole, can affect various biochemical pathways. For instance, they are often involved in the synthesis of complex heterocyclic structures via cycloaddition reactions . These reactions are atom-economical and considered green reactions .
Result of Action
Indole derivatives are known for their biologically vital properties and their application in the treatment of various disorders .
Action Environment
The action, efficacy, and stability of 1-Boc-3-Bromo-2-methylindole can be influenced by various environmental factors. These factors can include the chemical environment within the body, such as pH and temperature, as well as external factors like storage conditions .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions . The compound’s bromine and tert-butyl groups contribute to its binding affinity and specificity towards certain biomolecules, making it a valuable tool for studying enzyme kinetics and protein interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it has been found to impact metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s structure allows it to interact with nucleic acids, influencing gene expression by binding to DNA or RNA sequences. These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites and alter the flow of metabolic intermediates, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes highlight its potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for understanding its site-specific effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential effects on cellular processes.
Properties
IUPAC Name |
tert-butyl 3-bromo-2-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYZSFSPSZYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654342 | |
Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775305-12-9 | |
Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.